molecular formula C18H17ClN4O2S B2899780 2-(2-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione CAS No. 1359407-28-5

2-(2-chlorobenzyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione

Cat. No. B2899780
CAS RN: 1359407-28-5
M. Wt: 388.87
InChI Key: IBGNTMQGZAXOOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned belongs to a class of compounds known as triazolopyrimidines . Triazolopyrimidines are important heterocyclic compounds known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .

Scientific Research Applications

Anticancer Research

Thienotriazolopyrimidine derivatives have been extensively studied for their potential as anticancer agents. Recent research has focused on the synthesis of these compounds and their effects on inhibiting various enzymes and pathways involved in cancer progression. Studies have shown that certain thienopyrimidine derivatives exhibit significant anticancer activity against a range of human cancer cell lines, including HepG-2 (liver cancer) and MCF-7 (breast cancer) .

Enzyme Inhibition

These derivatives are also being investigated for their ability to inhibit dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis, which is a pathway exploited by many cancers for rapid growth .

Antimalarial Activity

Some thienotriazolopyrimidine derivatives have been identified as potential inhibitors of enzymes associated with antimalarial activity, offering a new avenue for the development of antimalarial drugs .

HIV Research

The binding affinity of certain thienotriazolopyrimidine derivatives to HIV TAR RNA suggests potential applications in HIV research, possibly leading to new treatments or therapies .

Catalyst-Free Synthesis

The eco-friendly and catalyst-free synthesis of triazolopyrimidines under microwave conditions has been established, which could have implications for more sustainable production methods in pharmaceutical research .

CDK2 Targeting Compounds

New molecules featuring thienotriazolopyrimidine scaffolds have been designed and synthesized as novel compounds targeting CDK2, an important protein kinase involved in cell cycle regulation and a target for cancer therapy .

properties

IUPAC Name

11-[(2-chlorophenyl)methyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2S/c1-11(2)9-21-16(24)15-14(7-8-26-15)23-17(21)20-22(18(23)25)10-12-5-3-4-6-13(12)19/h3-8,11H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGNTMQGZAXOOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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